molecular formula C22H27ClN4O3 B2607603 N1-(4-chlorobenzyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049417-35-7

N1-(4-chlorobenzyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2607603
CAS RN: 1049417-35-7
M. Wt: 430.93
InChI Key: KYCAUMVEQGDTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule. It likely contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Molecular Structure Analysis

The structure of similar compounds has been assigned by HRMS, IR, 1H, and 13C NMR experiments .

Scientific Research Applications

Neuropharmacology

This compound has been identified as a potent and selective D4 dopamine receptor ligand . The D4 receptor is implicated in the modulation of neuronal activity and is a target for the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. Research into this compound’s effects on the D4 receptor could lead to the development of new antipsychotic medications.

Drug Design and Synthesis

The structure of this compound allows for modifications that can enhance its selectivity and potency as a receptor ligand . This makes it a valuable lead compound in drug design and synthesis, where researchers can experiment with different substitutions to improve its pharmacological profile.

Molecular Biology

In molecular biology, this compound can be used to study gene expression related to dopamine receptors . By observing how this compound interacts with different receptors, scientists can gain insights into the genetic factors that influence receptor function and regulation.

Pharmacokinetics

The solubility and stability of this compound in various solvents, such as DMSO, are important for its pharmacokinetic studies . These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted in the body, which is essential for drug development.

Chemical Biology

As a bioactive molecule, this compound can be used in chemical biology to probe the function of dopamine receptors in living systems . It can help in mapping the pathways and interactions that are critical for neuronal communication and response.

Neuroscience Research

This compound’s interaction with dopamine receptors makes it relevant for neuroscience research, particularly in understanding the neurochemical basis of behavior and cognition . It could be used in animal models to study the effects of dopamine modulation on learning, memory, and behavior.

Receptor Pharmacology

The compound’s selective affinity for the D4 receptor over other dopamine receptors provides a tool for receptor pharmacology . It can be used to dissect the roles of different dopamine receptors in physiological and pathological processes.

Therapeutic Agent Development

Given its selective action on dopamine receptors, this compound has potential applications in the development of therapeutic agents for neurological and psychiatric conditions . It could be particularly useful in conditions where dopamine dysregulation is a key factor.

Mechanism of Action

Target of Action

The primary targets of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide are the D4 dopamine receptors . These receptors play a crucial role in the dopamine system of the brain, which is involved in various neurological processes such as mood, reward, addiction, and movement .

Mode of Action

N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide interacts with its targets, the D4 dopamine receptors, by binding to them . This binding action can alter the normal functioning of these receptors, leading to changes in the neurological processes they are involved in .

Biochemical Pathways

The interaction of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide with the D4 dopamine receptors affects the dopamine system’s biochemical pathways . The downstream effects of this interaction can include alterations in mood, reward, addiction, and movement processes .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide’s action are primarily related to its interaction with the D4 dopamine receptors . By binding to these receptors, the compound can alter their normal functioning, leading to changes in the neurological processes they are involved in .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and its overall effectiveness

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-30-20-8-6-19(7-9-20)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-17-2-4-18(23)5-3-17/h2-9H,10-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCAUMVEQGDTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.